molecular formula C8H17NO2 B1296233 Methyl 3-(diethylamino)propanoate CAS No. 5351-01-9

Methyl 3-(diethylamino)propanoate

Cat. No. B1296233
CAS RN: 5351-01-9
M. Wt: 159.23 g/mol
InChI Key: MGOYBMFCELTAHS-UHFFFAOYSA-N
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Description

“Methyl 3-(diethylamino)propanoate” is a chemical compound with the CAS Number: 5351-01-9 . It has a molecular weight of 159.23 and its IUPAC name is methyl 3-(diethylamino)propanoate . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 3-(diethylamino)propanoate” is 1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Pharmacological Research and Psychotherapy

  • Psychedelic Research : Compounds similar to Methyl 3-(diethylamino)propanoate, like Lysergic acid diethylamide (LSD), have been extensively studied for their psychoactive effects and potential in psychotherapy, especially in treating conditions like PTSD, depression, and anxiety. Such research explores the pharmacology of psychedelics, their impact on consciousness, and therapeutic potential, including experimental treatments for cluster headaches and terminal illnesses (Passie et al., 2008).

  • MDMA-Assisted Psychotherapy : MDMA, another compound with psychoactive properties, has been studied for its potential in assisting psychotherapy, particularly for PTSD. This highlights an interest in the therapeutic applications of psychoactive substances, which could be relevant to compounds with similar properties to Methyl 3-(diethylamino)propanoate (Sessa et al., 2019).

Chemical Kinetic Modeling in Energy

  • Biodiesel Combustion : The complexity of biodiesel composition has led to research into chemical kinetic modeling for cleaner combustion technologies. This includes studying surrogate molecules that share characteristics with biodiesel components, which may relate to studies involving Methyl 3-(diethylamino)propanoate in understanding fuel combustion processes and environmental impacts (Lai et al., 2011).

Epigenetics and Cancer Therapy

  • DNA Methyltransferase Inhibitors : Research into epigenetic modifications, particularly DNA methylation, is crucial for understanding and treating cancer. Inhibitors that can reverse these epigenetic changes are being studied for their therapeutic potential, indicating a broader interest in chemical compounds that can impact methylation processes, potentially aligning with studies on Methyl 3-(diethylamino)propanoate (Lyko & Brown, 2005).

Safety And Hazards

“Methyl 3-(diethylamino)propanoate” is classified as dangerous with hazard statements H226, H315, H318, H335 . These codes indicate that the compound is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-(diethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYBMFCELTAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276954
Record name methyl 3-(diethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(diethylamino)propanoate

CAS RN

5351-01-9
Record name N, METHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(diethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Diethylamine (350 g; 4.8 moles) was added to 344 g (4 moles) of methyl acrylate containing 500 ppm of methoxyhydroquinone and the mixture was made to react at 70°-80° C. for 15 hours, so that the addition to the double bond was completed. After completion of the reaction, the unreacted diethylamine was removed by distillation to give 630 grams of methyl beta-diethylaminopropionate. The yield was 99%.
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